

Application Notes and Protocols: Immunohistochemistry (IHC) Staining with BCIP/NBT

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Compound of Interest		
Compound Name:	BCIP	
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Introduction

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific antigens within tissue sections. The choice of chromogenic substrate is critical for achieving high sensitivity and clear visualization. The combination of 5-Bromo-4-chloro-3-indolyl phosphate (**BCIP**) and Nitro Blue Tetrazolium (NBT) is a widely used substrate system for detecting alkaline phosphatase (AP) activity in IHC and other immunoassays.[1] This system yields an intensely colored, insoluble dark blue to purple precipitate at the site of the target antigen, providing excellent contrast and stable signal.[2][3][4]

These application notes provide a detailed overview of the principles, protocols, and data presentation for IHC staining using the **BCIP**/NBT substrate.

Principle of BCIP/NBT Staining

The **BCIP**/NBT detection method relies on the enzymatic activity of alkaline phosphatase (AP), which is typically conjugated to a secondary antibody that binds to the primary antibody-antigen complex. The reaction proceeds in two steps:

 Hydrolysis of BCIP: Alkaline phosphatase catalyzes the removal of a phosphate group from BCIP. This hydrolysis results in the formation of a highly reactive indoxyl intermediate.[2][5]





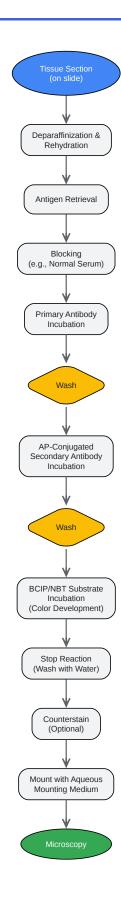


[6]

Reduction of NBT and Dimerization: The indoxyl intermediate then reduces NBT to an
insoluble, dark purple diformazan precipitate.[5] Simultaneously, the indoxyl intermediate
dimerizes to form a blue indigo dye.[5][6] The combination of these two colored products
results in the characteristic intense blue-purple stain.[5]

This enzymatic amplification allows for the detection of even low-abundance antigens.[5]





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